

What is Dapagliflozin-d5 and its primary use in research?

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Compound of Interest

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Dapagliflozin-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dapagliflozin-d5**, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines the mechanism of action of its parent compound, and presents detailed experimental protocols and quantitative data from various studies.

Core Concepts: Understanding Dapagliflozin and its Deuterated Analog

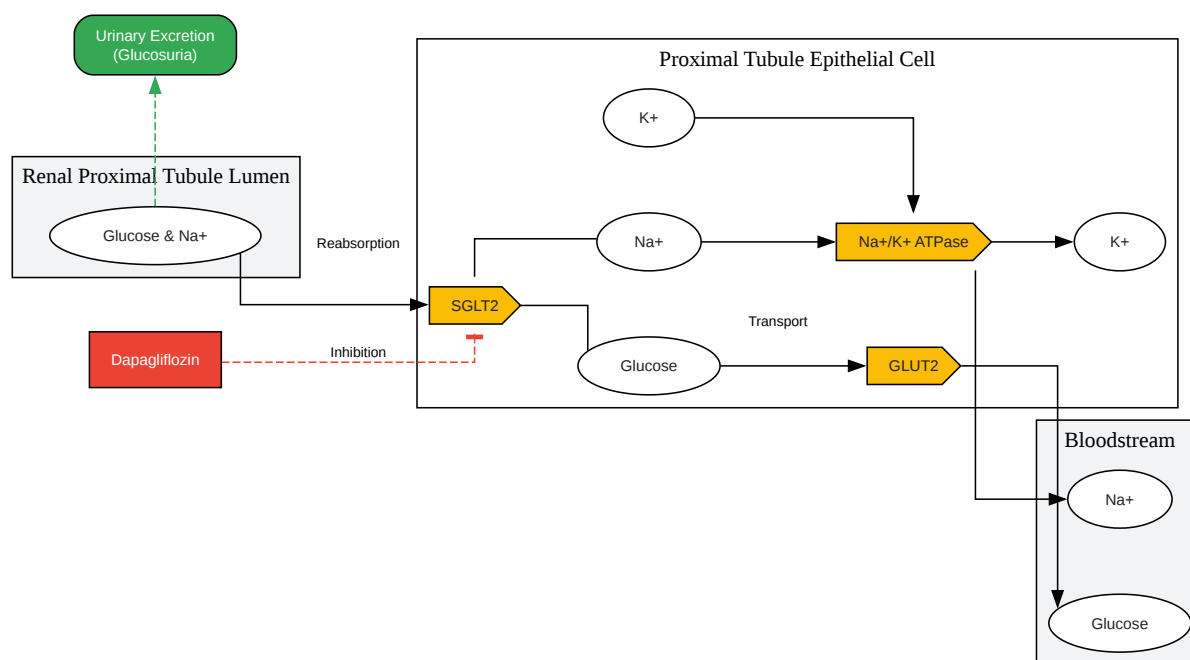
Dapagliflozin is a medication used to treat type 2 diabetes, heart failure, and chronic kidney disease.^{[1][2]} Its mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys.^{[3][4]} This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.^{[4][5]}

Dapagliflozin-d5 is a stable, isotopically labeled version of Dapagliflozin where five hydrogen atoms have been replaced with deuterium.^{[6][7]} This modification results in a molecule with a higher molecular weight than the parent drug but with identical chemical properties and

biological activity.[6] Its primary and critical role in research is to serve as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][9][10] The use of a stable isotope-labeled internal standard like **Dapagliflozin-d5** is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement of Dapagliflozin in biological matrices.[10]

Mechanism of Action: The SGLT2 Signaling Pathway

Dapagliflozin exerts its therapeutic effects by targeting the SGLT2 protein located in the renal proximal tubule. The following diagram illustrates this signaling pathway.



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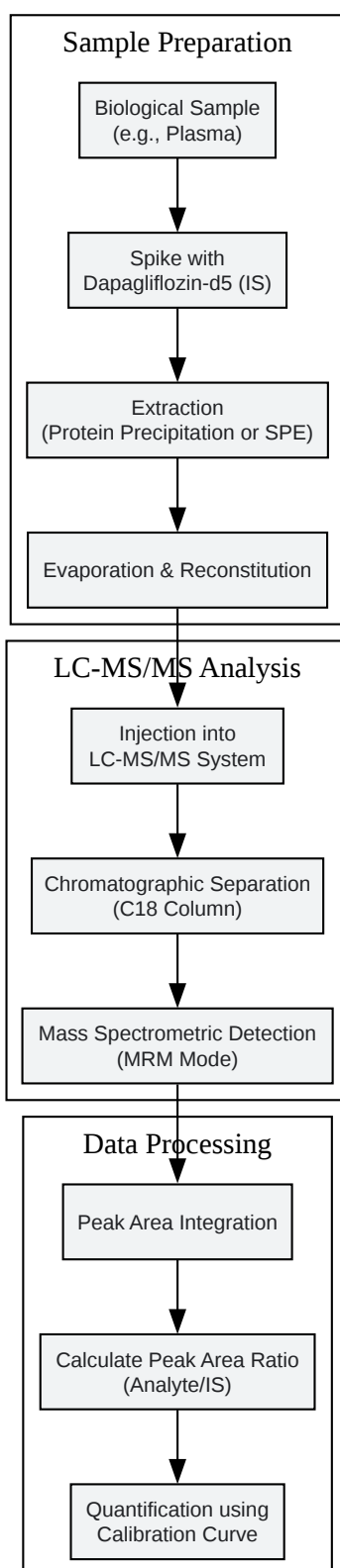
Dapagliflozin's inhibition of SGLT2 in the renal proximal tubule.

Primary Use in Research: Bioanalytical Quantification

The principal application of **Dapagliflozin-d5** is as an internal standard for the accurate quantification of Dapagliflozin in biological samples such as plasma, serum, and urine.^[10] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Experimental Workflow: A Representative LC-MS/MS Method

The following diagram outlines a typical workflow for the quantification of Dapagliflozin in a biological matrix using **Dapagliflozin-d5** as an internal standard.



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A typical bioanalytical workflow for Dapagliflozin quantification.

Experimental Protocols

Below are detailed methodologies synthesized from various published research articles for the quantification of Dapagliflozin in biological matrices.

Sample Preparation

1. Protein Precipitation (PPT): A common, rapid method for sample cleanup.[6]

- To 100 μ L of plasma, add 300 μ L of a precipitating agent (e.g., acetonitrile or methanol) containing **Dapagliflozin-d5** at a known concentration.
- Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts.[3]

- Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
- Load the plasma sample (pre-treated with an acid, if necessary) onto the cartridge.
- Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
- Elute Dapagliflozin and **Dapagliflozin-d5** with a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).
- Evaporate the eluate to dryness and reconstitute as described for PPT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical LC-MS/MS conditions for the analysis of Dapagliflozin.

Table 1: Liquid Chromatography (LC) Conditions

Parameter	Typical Conditions
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Gradient	A gradient elution is typically used to separate the analyte from matrix components.
Flow Rate	0.2 - 0.5 mL/min
Column Temperature	30 - 40 $^{\circ}$ C
Injection Volume	5 - 20 μ L

Table 2: Mass Spectrometry (MS) Conditions

Parameter	Typical Conditions
Ionization Mode	Electrospray Ionization (ESI), typically in positive or negative mode.[3]
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Dapagliflozin)	Varies depending on adduct formation (e.g., [M+NH ₄] ⁺ , [M+H] ⁺ , [M-H] ⁻). A common transition is m/z 426.1 -> 167.1.
MRM Transition (Dapagliflozin-d5)	m/z 431.1 -> 167.1 (assuming a +5 Da shift)
Ion Source Temperature	500 - 600 °C
Ion Spray Voltage	4500 - 5500 V

Quantitative Data Summary

The following tables present a summary of quantitative data from various bioanalytical methods developed for Dapagliflozin using a deuterated internal standard.

Table 3: Method Validation Parameters

Parameter	Reported Range/Value	Reference
Linearity Range	1 - 500 ng/mL	[11]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[11]
Intra-day Precision (%CV)	< 15%	[11]
Inter-day Precision (%CV)	< 15%	[11]
Accuracy (% Bias)	Within ±15%	[11]
Extraction Recovery	> 85%	[9]

Table 4: Pharmacokinetic Parameters of Dapagliflozin (10 mg oral dose)

Parameter	Mean Value	Unit	Reference
C _{max} (Peak Plasma Concentration)	100 - 150	ng/mL	[12]
T _{max} (Time to Peak Concentration)	1 - 2	hours	[12]
AUC (Area Under the Curve)	800 - 1200	ng·h/mL	[12]
t _{1/2} (Half-life)	~12.9	hours	[12]

Conclusion

Dapagliflozin-d5 is an indispensable tool for researchers and drug development professionals involved in the study of Dapagliflozin. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic assessments and other quantitative studies. The methodologies and data presented in this guide provide a comprehensive resource for the development and validation of robust bioanalytical methods for Dapagliflozin.

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